molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

Cat. No.: B2603398
CAS No.: 866010-14-2
M. Wt: 299.374
InChI Key: LYYNYFNGPCNXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazinoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazine ring fused with a quinazoline ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of [2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with aliphatic primary amines. The reaction conditions often include the use of solvents such as dioxane and heating to reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazinoquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the gene expression of Plasmodium and Leishmania species via prolyl-tRNA synthetase inhibition . This inhibition disrupts protein synthesis in these pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-tRNA synthetase sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYNYFNGPCNXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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